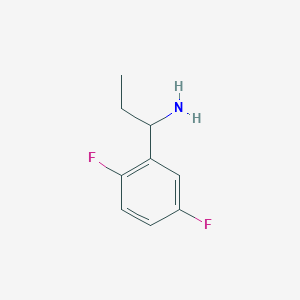

1-(2,5-Difluorophenyl)propan-1-amine

Beschreibung

1-(2,5-Difluorophenyl)propan-1-amine (CAS 1333577-52-8) is an organic amine featuring a propane backbone with a primary amine group attached to a 2,5-difluorophenyl aromatic ring. Its hydrochloride salt form (C₉H₁₁F₂N·ClH) has a molecular weight of 207.65 g/mol and a purity of ≥95% . The fluorine substituents at the 2- and 5-positions of the phenyl ring confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. The hydrochloride salt enhances solubility and stability, aligning with its use in medicinal chemistry and drug discovery .

Eigenschaften

Molekularformel |

C9H11F2N |

|---|---|

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

1-(2,5-difluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3 |

InChI-Schlüssel |

IUWLMRUTNCGJPI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=C(C=CC(=C1)F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-difluorophenyl)propan-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(2,5-difluorophenyl)propan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: As mentioned earlier, the reduction of 1-(2,5-difluorophenyl)propan-1-one to this compound can be achieved using reducing agents like LiAlH4 or NaBH4.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: 1-(2,5-Difluorophenyl)propan-1-one.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Difluorophenyl)propan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,5-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-(2,4-Difluorophenyl)propan-1-amine (CAS 623143-41-9)

- Structure : Fluorine atoms at the 2- and 4-positions of the phenyl ring.

- Molecular Weight : 171.19 g/mol (free base) .

- This positional change may influence binding affinity in biological targets, such as enzymes or receptors. The absence of hydrochloride salt data suggests differences in solubility or formulation strategies .

(R)-1-(3,5-Difluorophenyl)propan-1-amine Hydrochloride

- Structure : Fluorines at the 3- and 5-positions; (R)-enantiomer.

- Molecular Formula : C₉H₁₂ClF₂N.

- Molecular Weight : 207.65 g/mol .

- Key Differences: The meta-fluorine substitution creates a distinct steric and electronic profile. The (R)-configuration introduces chirality, which could lead to enantioselective interactions in biological systems. This compound is explicitly noted for research applications, highlighting its role in asymmetric synthesis .

(1S)-1-(3,5-Difluorophenyl)propylamine Hydrochloride (CAS 1212812-49-1)

- Structure : 3,5-difluoro substitution with (S)-configuration.

- Molecular Formula : C₉H₁₂ClF₂N.

- Molecular Weight : 207.65 g/mol .

- Key Differences : The (S)-enantiomer contrasts with the (R)-form in , demonstrating how stereochemistry can modulate pharmacological activity. Such enantiomers are critical in drug development for optimizing target engagement and minimizing off-target effects .

Chain Length and Functional Group Modifications

(R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride (CAS 791098-81-2)

- Structure : Ethylamine backbone (shorter chain) with 2,4-difluorophenyl group.

- Molecular Formula : C₈H₉ClF₂N.

- Molecular Weight : 193.62 g/mol .

- Key Differences : The shorter ethyl chain reduces steric bulk compared to the propane backbone of 1-(2,5-difluorophenyl)propan-1-amine. This may enhance membrane permeability but reduce binding pocket compatibility in certain targets .

1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 1955554-65-0)

Comparative Data Table

Research Findings and Implications

- Substituent Position : Fluorine at the 2,5-positions (vs. 2,4 or 3,5) optimizes electronic effects for interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

- Chirality : Enantiomers like (R)- and (S)-3,5-difluoro derivatives exhibit divergent biological activities, underscoring the need for stereochemical control in drug design .

- Salt Forms : Hydrochloride salts dominate pharmaceutical applications due to improved bioavailability, while free bases are preferred in solvent-sensitive reactions .

Biologische Aktivität

1-(2,5-Difluorophenyl)propan-1-amine is an organic compound classified under phenylpropanamines, notable for its potential therapeutic applications in treating neurological and psychiatric disorders. This article delves into the biological activity of this compound, focusing on its interactions with neurotransmitter systems, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a 2,5-difluorophenyl substituent. The fluorination at the 2 and 5 positions enhances its binding affinity to specific receptors, which is crucial for its efficacy as a drug.

Neurotransmitter Modulation

Studies indicate that this compound acts as a neurotransmitter modulator , particularly influencing serotonin and norepinephrine pathways. This modulation suggests potential therapeutic effects for conditions such as depression and anxiety disorders. The compound's binding affinity to serotonin receptors (specifically 5-HT receptors) and norepinephrine transporters has been a focal point in understanding its mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to several structurally similar compounds. The following table summarizes key structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-1-(2-Fluorophenyl)propan-1-amine | Single fluorine substitution | Less potent than difluorinated variants |

| (R)-1-(2-Fluorophenyl)ethanamine | Ethane backbone instead of propanol | Potentially different receptor affinity |

| (R)-1-(2,4-Difluorophenyl)propan-1-amine | Different fluorine position | May exhibit distinct biological activity profiles |

| (S)-1-(2,5-Difluorophenyl)ethanamine | Ethane backbone with similar substitutions | Close structural analog but different chirality |

This table highlights how variations in the fluorination pattern and backbone structure can significantly influence the pharmacological profile of these compounds.

Research Findings

Several studies have explored the biological activity of this compound:

- Binding Studies : Research has demonstrated that this compound exhibits significant binding affinity to serotonin receptors, which correlates with its potential antidepressant effects.

- Cell-Based Assays : In vitro studies utilizing cell lines have shown that compounds similar to this compound can stabilize microtubules and influence cellular functions related to neuronal health .

- Case Studies : Clinical investigations have suggested that derivatives of this compound could be effective in managing symptoms associated with mood disorders. For instance, a study indicated that patients treated with similar compounds experienced improvements in depressive symptoms compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.